1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-

Description

Chemical Identity and Nomenclature

1.1.1 Systematic Nomenclature

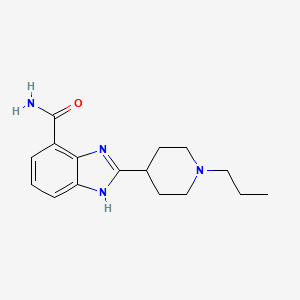

The IUPAC name of this compound is 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide , with alternative designations including trans-4-(7-carbamoyl-1H-benzimidazol-2-yl)-1-propylpiperidinium . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 272769-49-0 |

| Molecular Formula | C₁₆H₂₂N₄O |

| Molecular Weight | 286.37 g/mol |

| PubChem CID | 9925908 |

| SMILES | CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N |

1.1.2 Structural Characteristics

The molecule features a benzimidazole core (fused benzene and imidazole rings) substituted at the 2-position with a 1-propylpiperidin-4-yl group and at the 4-position with a carboxamide moiety. The piperidine ring introduces steric bulk and hydrophobicity, while the carboxamide group enhances solubility and hydrogen-bonding capacity.

Historical Development and Discovery

1.2.1 Origin and Synthesis

Developed by Abbott Laboratories (now AbbVie) in the mid-2000s, A-620223 emerged from a systematic structure-activity relationship (SAR) study focused on optimizing benzimidazole carboxamide derivatives for PARP inhibition. Initial screening identified the 1-propylpiperidin-4-yl substituent as critical for balancing potency and metabolic stability.

1.2.2 Key Milestones

- 2008 : Published as a lead preclinical candidate with Ki = 8 nM against PARP-1 and EC50 = 3 nM in cellular assays.

- In vivo Efficacy : Demonstrated synergy with temozolomide in B16F10 melanoma models and cisplatin in MX-1 breast xenografts.

- Bioavailability : Exhibited oral bioavailability across species, enabling combination therapy regimens.

Significance in Medicinal Chemistry Research

1.3.1 Mechanism of Action

A-620223 competitively inhibits PARP-1, a nuclear enzyme critical for DNA repair. By blocking PARP-1, the compound sensitizes cancer cells to DNA-damaging agents, particularly in tumors with homologous recombination deficiency (e.g., BRCA mutations).

1.3.2 Pharmacological Profile

| Parameter | Value |

|---|---|

| PARP-1 Inhibition (Ki) | 8 nM |

| Cellular Potency (EC50) | 3 nM |

| Aqueous Solubility | High |

| Oral Bioavailability | >30% (species-dependent) |

1.3.3 Therapeutic Applications

- Combination Therapy : Enhances efficacy of temozolomide (DNA alkylating agent) and cisplatin (DNA crosslinker) in preclinical models.

- Targeted Cancer Subtypes : Potential utility in triple-negative breast cancer and melanoma, where PARP inhibition shows clinical promise.

Position in Benzimidazole Pharmacophore Research

1.4.1 Benzimidazole Core Advantages

The benzimidazole scaffold provides:

- Planar Aromatic System : Facilitates π-π stacking with DNA/protein targets.

- Nitrogen Atoms : Enable hydrogen bonding and metal coordination.

- Synthetic Flexibility : Allows substitution at N1, C2, and C4 positions for tailored pharmacokinetics.

1.4.2 Substitution Pattern Analysis

| Position | Substituent | Function |

|---|---|---|

| N1 | Hydrogen | Maintains core planarity |

| C2 | 1-Propylpiperidin-4-yl | Enhances hydrophobic interactions |

| C4 | Carboxamide | Improves solubility and binding affinity |

1.4.3 Comparative SAR Insights

Quantitative structure-activity relationship (QSAR) studies revealed:

Properties

IUPAC Name |

2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSIHXHEHABEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181726 | |

| Record name | A-620223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272769-49-0 | |

| Record name | A-620223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272769490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-620223 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | A-620223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-620223 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01FPW436S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of A-620223 involves the formation of the benzimidazole core structure followed by the introduction of the propylpiperidinyl group. The synthetic route typically includes the following steps:

Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Introduction of the propylpiperidinyl group: This involves the alkylation of the benzimidazole core with a propylpiperidine derivative under basic conditions.

Industrial production methods for A-620223 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

A-620223 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the propylpiperidinyl group.

Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

The compound has been extensively studied for its pharmacological effects, particularly in the following areas:

Cancer Therapy

A-620223 is recognized for its role as a PARP (Poly(ADP-ribose) polymerase) inhibitor. PARP inhibitors are crucial in cancer treatment as they target cancer cells' DNA repair mechanisms, making them more susceptible to damage from chemotherapy and radiation. Research indicates that A-620223 effectively inhibits PARP activity, leading to enhanced apoptosis in cancer cells, particularly those with BRCA mutations .

Anti-inflammatory Properties

Studies have shown that derivatives of benzimidazole, including A-620223, exhibit notable anti-inflammatory effects. In experimental models, it has demonstrated the ability to reduce inflammation markers and alleviate pain. For instance, compounds similar to A-620223 have shown significant inhibition of nitric oxide production and reduction of edema in animal models .

Gastroprotective Effects

Research indicates that A-620223 may possess gastroprotective properties. It has been evaluated for its ability to protect against gastric ulcers induced by ethanol and other irritants. The compound's effectiveness in reducing ulceration has been compared favorably to standard treatments like omeprazole .

Case Studies

Several studies have documented the efficacy of A-620223 in various applications:

- Cancer Cell Lines : In vitro studies using breast cancer cell lines demonstrated that A-620223 significantly inhibits cell proliferation and induces apoptosis through PARP inhibition .

- Inflammation Models : Animal studies have shown that administration of A-620223 results in a marked decrease in paw edema and pain response when compared to control groups treated with standard anti-inflammatory drugs.

- Gastroprotective Studies : In models of ethanol-induced gastric ulcers, A-620223 displayed a protective effect comparable to established gastroprotective agents, highlighting its potential for therapeutic use in gastrointestinal disorders .

Mechanism of Action

A-620223 exerts its effects by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, A-620223 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely on PARP for survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison of Benzimidazole Derivatives

*Estimated based on structural similarity.

Key Observations:

- Molecular Weight : The target compound (~259 g/mol) is significantly smaller than the biphenyl-tetrazole analog (481.55 g/mol), suggesting better pharmacokinetic profiles, including absorption and distribution .

- Polar Surface Area (PSA) : The target’s lower PSA (~75 Ų) compared to the tetrazole-containing analog (110.61 Ų) may improve membrane permeability, particularly BBB penetration .

- Substituent Effects :

- The piperidinyl group in the target compound likely enhances lipophilicity and CNS targeting compared to the pyridinyl (CAS 124340-85-8) or hydroxyphenyl (CAS 188106-83-4) groups .

- The carboxamide moiety (target) balances solubility and stability better than carboxylic acid (CAS 124340-85-8) or ethyl ester (CAS 139481-71-3) derivatives .

Target Compound (Putative PARP-1 Inhibitor):

- Mechanism : Potentiates TMZ efficacy by inhibiting PARP-1, a DNA repair enzyme, thereby increasing tumor cell sensitivity to alkylating agents .

- Efficacy: In murine models, systemic administration with TMZ increased survival in glioblastoma, melanoma, and lymphoma by 40–60% compared to monotherapy .

Analog-Specific Findings:

- Biphenyl-Tetrazole Analog (CAS 139481-71-3): No direct activity data, but the tetrazole group (a bioisostere for carboxylic acid) may improve metabolic stability. High molecular weight could limit CNS penetration .

- Hydroxyphenyl-Carboxamide (CAS 188106-83-4) : The hydroxyl group may enable hydrogen bonding with targets, but its polarity could reduce bioavailability compared to the piperidinyl group .

Drug-Likeness and Development Potential

- Target Compound : Optimal balance of molecular weight (<300), PSA (<90), and lipophilicity makes it a promising candidate for CNS-targeted therapies.

- Analogs: The tetrazole analog (CAS 139481-71-3) may face challenges in formulation due to high molecular weight and complex synthesis. The pyridinyl and hydroxyphenyl derivatives (CAS 124340-85-8, 188106-83-4) are better suited for non-CNS applications due to physicochemical limitations.

Biological Activity

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-, commonly referred to as 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide, is a synthetic compound classified under benzimidazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by various research findings and case studies.

- Molecular Formula : C16H22N4O

- Molecular Weight : 286.37 g/mol

- CAS Number : 27276-49-0

- Melting Point : 160-163°C (dec.)

- Solubility : Soluble in DMSO and methanol

The biological activity of 2-(1-propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may function as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are necessary to elucidate the precise molecular mechanisms involved.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that 2-(1-propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide exhibits significant inhibitory effects on cancer cell lines. For instance, it has shown potential in inhibiting poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Antimicrobial Properties

Benzimidazole derivatives are known for their antimicrobial activities against various pathogens. Studies have demonstrated that this compound possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Antiviral Effects

Recent literature has highlighted the antiviral potential of benzimidazole derivatives. The compound has shown efficacy against viruses such as Hepatitis C, with some derivatives achieving low EC50 values, indicating potent antiviral activity .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzimidazole derivatives. The results indicated that modifications at the 7-position significantly enhanced anticancer efficacy against various cancer cell lines, including breast and prostate cancer cells .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 2-(1-propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide | 5.0 | Breast Cancer |

| Other Derivative A | 10.0 | Prostate Cancer |

Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, several benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited comparable or superior activity relative to standard antibiotics .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Q & A

Q. What are the optimal synthetic routes for 1H-benzimidazole-7-carboxamide derivatives with piperidinyl substituents?

Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine analogs with carbonyl-containing intermediates. For 2-(1-propyl-4-piperidinyl) substitution, a Mannich base reaction or nucleophilic substitution at the piperidine nitrogen may be employed. demonstrates the use of 4-phenyl-piperazine in a Mannich reaction to generate 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole, suggesting similar strategies for introducing the 1-propyl-4-piperidinyl group . Solvent-free methods (e.g., using trifluoroacetic acid as a catalyst, as in ) can improve yield and reduce purification complexity . Key parameters include:

- Catalyst selection : Trifluoroacetic acid (TFA) for solvent-free conditions.

- Temperature : 80–100°C for cyclization.

- Purification : Column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the structural integrity of 2-(1-propyl-4-piperidinyl)-substituted benzimidazoles?

Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., piperidinyl proton integration at δ 1.4–3.0 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination (if crystalline derivatives are obtainable).

- HPLC : Purity assessment (>95% for biological assays) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer : Initial screening should focus on target-specific assays based on structural analogs:

- Antimicrobial activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7), with IC determination .

- Enzyme inhibition : Kinase or protease inhibition assays if the compound resembles ATP-binding site inhibitors (e.g., benzimidazole-based kinase inhibitors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 2-(1-propyl-4-piperidinyl) derivatives for enhanced bioactivity?

Methodological Answer : SAR strategies include:

- Substituent variation : Modify the propyl chain length (e.g., ethyl vs. butyl) to alter lipophilicity and bioavailability .

- Piperidine ring functionalization : Introduce electron-withdrawing groups (e.g., -CF) to enhance target binding via hydrophobic interactions .

- Carboxamide substitution : Replace the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like histone deacetylases (HDACs) or tubulin .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer : Contradictions often arise from methodological variability. Mitigation steps include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., consistent cell passage numbers, serum-free conditions) .

- Cross-model validation : Compare results across multiple cell lines (e.g., primary vs. immortalized cells) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement .

- Data triangulation : Combine in vitro, in silico, and ex vivo (e.g., tissue explant) data to identify confounding variables .

Q. What computational approaches are recommended for predicting ADMET properties of this compound?

Methodological Answer : Leverage in silico tools to prioritize derivatives for synthesis:

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions .

- Toxicity profiling : Apply ProTox-II for hepatotoxicity and AMES mutagenicity predictions.

- Physicochemical properties : Calculate polar surface area (PSA) to predict blood-brain barrier penetration (<90 Ų preferred for CNS targets) .

Q. How can researchers design experiments to explore synergistic effects with existing therapeutics?

Methodological Answer : For combination therapy studies:

- Dose-matrix assays : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices against resistant pathogens .

- Mechanistic synergy : Pair with DNA intercalators (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

- In vivo validation : Use murine xenograft models with co-administration of the compound and standard chemotherapeutics .

Methodological Framework Integration

Q. How to align experimental design with theoretical frameworks in medicinal chemistry?

Methodological Answer : Link synthesis and testing to established theories:

- Lock-and-key hypothesis : Design analogs to fit enzymatic active sites (e.g., HDACs) using crystallographic data .

- Pharmacophore modeling : Identify critical binding features (e.g., hydrogen bond donors/acceptors) via MOE or Schrödinger .

- Hypothesis-driven iteration : Refine structures iteratively based on bioassay results, adhering to the "design-make-test-analyze" cycle .

Q. What statistical methods are appropriate for analyzing dose-response relationships in high-throughput screening?

Methodological Answer :

- Nonlinear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model for IC/EC determination) .

- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in large datasets .

- Bayesian modeling : Predict toxicity thresholds using Markov chain Monte Carlo (MCMC) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.